3-Amino-3-methylbutan-1-ol

Description

Historical Development and Significance

The development of this compound synthesis methodologies has evolved significantly since its initial characterization, with early research focusing on fundamental structural identification and basic synthesis approaches. Historical synthesis methods have been documented in various patent applications, particularly in the context of chiral aminobutanol derivatives, where researchers have developed sophisticated multi-step synthetic routes to achieve high optical purity. The compound's significance emerged prominently in pharmaceutical chemistry during the development of chiral synthesis methodologies, where it serves as a crucial intermediate in the production of various therapeutic agents.

Early synthetic approaches involved the esterification of amino acid precursors followed by reduction reactions, establishing foundational methodologies that continue to influence contemporary synthesis strategies. Patent literature from 2019 describes comprehensive synthetic routes beginning with R-3-aminobutyric acid as a raw material, involving sequential esterification, amino protection, reduction, and deprotection steps to achieve high chemical and optical purity exceeding 99 percent. These historical developments established the compound's reputation as a versatile building block in organic synthesis, particularly in applications requiring stereochemical precision.

The compound's historical significance extends beyond pharmaceutical applications, with early recognition of its potential in specialty chemical production and materials science. Research documentation indicates that initial studies focused on understanding the dual functional nature of the molecule, recognizing that the presence of both amino and hydroxyl groups provides unique reactivity patterns that distinguish it from simpler alcohol or amine compounds. This dual functionality has made it an attractive target for synthetic chemists seeking to develop new synthetic methodologies and industrial applications.

Structural Diversity and Reactivity

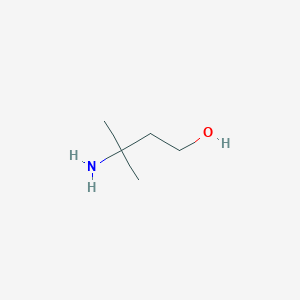

The structural characteristics of this compound encompass a quaternary carbon center bearing both methyl substituents and an amino group, connected to a primary alcohol functionality through a two-carbon chain. This unique arrangement creates a molecule with significant conformational flexibility and multiple reactive sites that contribute to its diverse chemical behavior. The compound's structural formula, represented as CC(C)(CCO)N in Simplified Molecular Input Line Entry System notation, illustrates the branched nature of the molecule and the spatial relationship between functional groups.

Reactivity studies have demonstrated that this compound undergoes various chemical transformations characteristic of both alcohols and amines. Oxidation reactions involving the primary alcohol functionality yield corresponding aldehydes and carboxylic acids, while the amino group participates in nucleophilic substitution reactions and forms stable derivatives with protecting groups such as tert-butoxycarbonyl. Synthetic procedures document protection reactions using di-tert-butyl dicarbonate in dichloromethane or ethyl acetate, achieving quantitative yields under mild reaction conditions.

The compound exhibits notable hydrogen bonding capabilities due to the presence of both amino and hydroxyl functional groups, influencing its physical properties and biological interactions. These structural features contribute to enhanced polarity compared to simple alcohols or amines, affecting solubility characteristics and intermolecular interactions. The molecular weight of 103.16 grams per mole and predicted logarithmic partition coefficient of -0.692 indicate favorable characteristics for absorption and distribution in biological systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H13NO | |

| Molecular Weight | 103.16 g/mol | |

| Boiling Point | 179.2°C at 760 mmHg | |

| Density | 0.9±0.1 g/cm³ | |

| Flash Point | 62.1±19.8°C | |

| Melting Point | 155-156°C | |

| LogP | -0.692 |

Industrial and Academic Research Trends

Current industrial applications of this compound span multiple sectors, with pharmaceutical development representing the primary commercial focus. The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, where its chiral building block properties enhance drug efficacy and safety profiles through improved stereochemistry. Industrial production methods emphasize cost-effectiveness and scalability, utilizing readily available starting materials and mild reaction conditions to ensure economic viability.

Academic research trends have increasingly focused on understanding the compound's role in biochemical pathways and enzyme interactions. Studies investigating amino acid derivative chemistry have identified this compound as a precursor for synthesizing other amino acids and their derivatives, essential in various biochemical applications including nutrition and dietary supplements. Research in polymer chemistry has explored its use in producing specialty polymers with enhanced material properties such as improved flexibility and thermal stability.

Recent market analysis indicates significant growth potential for compounds in this chemical class, with the 3-methyl-butan-1-ol market projected to expand from 250 million United States dollars in 2024 to 400 million United States dollars by 2033, representing a compound annual growth rate of 6.5 percent. This growth reflects increasing demand across chemical intermediates, solvents, pharmaceuticals, and specialty chemical applications.

Contemporary research has also examined the compound's formation pathways in biological systems, particularly in food chemistry applications. Studies investigating flavor compound development have identified specific bacterial strains capable of producing 3-methylbutan-1-ol through leucine metabolism pathways, demonstrating kinetic profiles that show steady increases in compound concentration over extended incubation periods. These findings contribute to understanding natural biosynthetic pathways and potential biotechnological applications.

| Application Sector | Primary Uses | Market Significance |

|---|---|---|

| Pharmaceutical Development | Chiral building blocks, drug synthesis intermediates | Primary commercial focus |

| Biochemical Research | Enzyme mechanism studies, protein interactions | Academic research priority |

| Cosmetic Formulations | Moisturizing properties, skin hydration enhancement | Growing market segment |

| Polymer Chemistry | Specialty polymer production, material enhancement | Industrial applications |

| Agrochemicals | Pesticide and herbicide formulation components | Specialized applications |

Analytical methodology development represents another significant research trend, with high-performance liquid chromatography methods being developed for chiral purity analysis of aminobutanol derivatives. These analytical advances support quality control requirements in pharmaceutical manufacturing and enable precise monitoring of synthetic processes. Additionally, separation techniques using reverse-phase chromatography with acetonitrile, water, and phosphoric acid mobile phases have been optimized for mass spectrometry compatibility.

Properties

IUPAC Name |

3-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRHXTTZZWUGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195300 | |

| Record name | 3-Amino-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42514-50-1 | |

| Record name | 3-Amino-3-methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-methylbutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-3-METHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

Hydrogenation typically employs palladium or ruthenium catalysts supported on carbon or alumina. For instance, the reduction of 3-amino-3-methylbutan-2-one using Pd/C under 50 psi H₂ at 25°C yields the target alcohol with >90% ee. The reaction proceeds via adsorption of the ketone onto the catalyst surface, followed by sequential hydrogenation of the carbonyl group. Ruthenium-based catalysts, such as Ru-BINAP complexes, enhance stereocontrol through chiral ligand coordination, achieving ee values exceeding 98%.

Optimization Parameters

Key variables include hydrogen pressure, temperature, and solvent polarity. Elevated pressures (≥100 psi) accelerate reaction rates but may compromise selectivity due to over-reduction. Polar aprotic solvents like tetrahydrofuran (THF) stabilize intermediates, whereas methanol improves catalyst dispersion. A study optimizing Pd/C-catalyzed hydrogenation reported a 92% yield at 30°C and 40 psi H₂ in THF.

Enantioselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries enable asymmetric induction during ketone reduction, circumventing the need for post-synthesis resolution. This method is pivotal for producing enantiomerically pure this compound.

Use of (R)-1-Methylbenzylamine

A patented route employs (R)-1-methylbenzylamine as a chiral auxiliary in a two-step process. First, butan-2-one undergoes reductive amination with the auxiliary, forming a diastereomeric mixture. Subsequent acidic resolution using (-)-dibenzoyl-L-tartaric acid isolates the (R,R)-diastereomer with 99% ee. Catalytic hydrogenolysis then cleaves the benzyl group, yielding (R)-3-amino-3-methylbutan-1-ol in 85% overall yield.

Table 1: Performance of Chiral Auxiliary-Based Synthesis

| Parameter | Value |

|---|---|

| Diastereomeric Excess | 99% |

| Overall Yield | 85% |

| Resolution Solvent | Ethanol/Water (3:1) |

| Hydrogenolysis Catalyst | Pd(OH)₂/C |

Limitations and Scalability

While effective, auxiliary-based methods require stoichiometric amounts of chiral reagents, increasing costs. Industrial adaptation necessitates solvent recovery systems and catalyst recycling to improve cost-efficiency.

Biocatalytic Reduction Using Alcohol Dehydrogenases

Biocatalysis offers an eco-friendly alternative to traditional chemical synthesis, leveraging enzymes for stereoselective reductions.

Enzyme Selection and Substrate Engineering

Alcohol dehydrogenases (ADHs) from Lactobacillus brevis exhibit high activity toward α-amino ketones. A study demonstrated that ADH-catalyzed reduction of 3-amino-3-methylbutan-2-one in aqueous buffer (pH 7.0, 30°C) achieved 95% conversion and 98% ee. Co-factor regeneration using glucose dehydrogenase ensured NADPH recycling, eliminating the need for exogenous co-factors.

Process Intensification Strategies

Immobilizing ADHs on silica nanoparticles enhanced operational stability, allowing five reaction cycles without significant activity loss. Continuous-flow bioreactors further improved productivity, achieving a space-time yield of 12 g·L⁻¹·h⁻¹.

Industrial-Scale Production via Continuous-Flow Chemistry

Large-scale synthesis prioritizes throughput and cost-effectiveness, often employing continuous-flow systems.

Reaction Design and Equipment

A multi-step continuous process integrates reductive amination, resolution, and hydrogenolysis in series. Butan-2-one and ammonia react in a packed-bed reactor containing Ni/Al₂O₃ at 120°C and 150 psi, achieving 80% conversion to the imine intermediate. Subsequent resolution and hydrogenolysis modules utilize immobilized enzymes and catalysts, respectively, minimizing downtime.

Economic and Environmental Metrics

A life-cycle assessment of continuous-flow production reported a 40% reduction in solvent waste compared to batch processes. Capital expenditures for a 100-ton/year facility approximate $12 million, with operational costs driven by catalyst replenishment (15% of total).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 90 | 220 | Moderate |

| Chiral Auxiliary | 85 | 99 | 450 | Low |

| Biocatalytic | 95 | 98 | 380 | High |

| Continuous-Flow | 88 | 97 | 190 | Industrial |

Biocatalytic and continuous-flow methods outperform others in scalability and cost, albeit requiring specialized infrastructure. Auxiliary-based synthesis remains relevant for high-purity applications despite elevated costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed

Oxidation: 3-Amino-3-methylbutanal.

Reduction: 3-Methylbutylamine.

Substitution: 3-Amino-3-methylbutyl chloride.

Scientific Research Applications

Synthesis of Organic Compounds

3-Amino-3-methylbutan-1-ol is primarily used as an intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in numerous chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding ketones or aldehydes.

- Reduction : Can be reduced to form secondary amines or alcohols.

- Substitution Reactions : The hydroxyl group can be substituted with halides or other functional groups.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | Secondary Amines/Alcohols |

| Substitution | Thionyl chloride | Alkyl Halides |

Biological Applications

In biological research, this compound serves as a building block for the synthesis of biologically active molecules. It has been utilized in:

- Anticancer Research : Studies have shown that derivatives of this compound can be used as precursors in synthesizing novel anticancer agents.

- Antimicrobial Applications : The compound has demonstrated potential as an antimicrobial agent in various studies.

Pharmaceutical Development

The compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of antiviral and anticancer medications. For instance, it has been involved in the synthesis of compounds that exhibit activity against specific cancer cell lines .

Case Study 1: Synthesis of Anticancer Agents

A study utilized this compound as a key intermediate in the synthesis of novel anticancer agents. The results indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential in drug development.

Case Study 2: Malty Aroma in Cheese Production

Research focused on the formation of malty compounds during cheese production identified 3-methylbutan-1-ol (closely related to this compound) as a contributor to flavor profiles in Raclette cheese. The study utilized dynamic headspace extraction followed by gas chromatography to analyze these compounds, providing insights into their formation pathways and implications for food science .

Analytical Methods

To analyze and separate this compound, various chromatographic techniques are employed:

Mechanism of Action

The mechanism of action of 3-amino-3-methylbutan-1-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with electrophilic centers, while the hydroxyl group can participate in hydrogen bonding with nucleophilic centers. These interactions facilitate the compound’s role as a chiral auxiliary and reagent in various chemical reactions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences

Functional Group Variations

- This compound vs. 3-Methylbutan-1-ol: The former contains an amino group, enhancing its polarity and enabling applications in drug synthesis, while the latter (a primary alcohol) is primarily a solvent or fragrance component .

- 3-Mercapto-3-methylbutan-1-ol replaces the amino group with a thiol (-SH), increasing reactivity and toxicity, which limits its use to controlled industrial processes .

Physicochemical Properties

- Boiling Points: this compound has a higher boiling point (179.2°C) than 3-Methylbutan-1-ol (132°C), reflecting stronger hydrogen bonding due to the amino group .

- Hydrophilicity: The amino alcohol’s LogP (-0.692) indicates greater water solubility compared to 3-Methylbutan-1-ol (LogP ~1.3), making it suitable for aqueous-phase reactions .

Analytical and Industrial Use

- This compound is analyzed via RP-HPLC with MS compatibility, critical for quality control in pharmaceutical manufacturing .

- 2-Amino-2-methyl-1-propanol is utilized in surfactants and corrosion inhibitors due to its bifunctional (amine and alcohol) nature .

Biological Activity

3-Amino-3-methylbutan-1-ol (also known as AMB) is an organic compound with the molecular formula CHNO. It has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of AMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 103.16 g/mol

- Melting Point : 155-156 °C

- Boiling Point : 179.2 °C at 760 mmHg

- Density : 0.918 g/cm³

Biological Activity Overview

The biological activity of AMB has been investigated in various contexts, including its role as a precursor in the synthesis of pharmaceuticals and its potential therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of AMB when used in complex with metal ions. For instance, a study demonstrated that amino alcohol complexes exhibited cytotoxic effects against the A549 human lung cancer cell line. The IC values for various complexes ranged from 17.71 µM to over 200 µM, indicating significant anticancer potential for certain derivatives of AMB .

| Complex | IC (µM) |

|---|---|

| I | >200 |

| II | >200 |

| III | 31.58 ± 2.80 |

| IV | 77.53 ± 1.99 |

| V | 17.71 ± 0.45 |

| VI | 97.74 ± 5.30 |

| VII | 67.61 ± 3.50 |

| Cisplatin | 24.37 ± 0.13 |

This data suggests that AMB derivatives may serve as promising candidates for further development in cancer therapy.

Role in Drug Synthesis

AMB is also notable for its role in synthesizing optically active compounds, which are crucial in the pharmaceutical industry. The ability to separate enantiomers of AMB allows for the production of therapeutically active isomers, particularly useful in treating conditions such as AIDS . This aspect emphasizes the compound's significance beyond direct biological activity.

The mechanisms underlying the biological activity of AMB are still under investigation, but several hypotheses have been proposed:

- Metal Complexation : The interaction between AMB and metal ions (e.g., Zn, Cu) enhances its biological activity by forming stable complexes that can exhibit increased cytotoxicity against cancer cells.

- Enantiomeric Selectivity : The pharmacological effects may vary significantly between different enantiomers, with specific isomers showing enhanced therapeutic effects.

- Biochemical Pathways : AMB may influence various biochemical pathways involved in cell proliferation and apoptosis, although detailed studies are required to elucidate these pathways.

Case Studies

Several case studies have explored the application of AMB and its derivatives:

- Anticancer Studies : A study involving amino alcohol complexes demonstrated their efficacy against lung cancer cells, supporting the use of AMB in developing new anticancer agents .

- Pharmaceutical Applications : Research has shown that AMB can be a key intermediate in synthesizing drugs for viral infections, highlighting its utility in medicinal chemistry .

Q & A

Q. Key Considerations :

- Catalyst activity may vary; pre-reduction of the catalyst under H₂ improves efficiency.

- Purify via fractional distillation (bp ~120–130°C) or column chromatography (neutral Al₂O₃).

Basic: How should researchers safely handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Desiccate to avoid hygroscopic degradation.

- Safety : Use fume hoods and PPE (nitrile gloves, lab coats). Occupational exposure limits for similar alcohols (e.g., 3-methylbutan-1-ol) suggest a threshold of 100 mg/m³ .

- Disposal : Neutralize with dilute HCl before incineration, adhering to local regulations .

Q. Risk Mitigation :

- Monitor airborne concentrations with gas detectors.

- In case of skin contact, wash with 10% acetic acid to neutralize basic residues.

Basic: What analytical techniques effectively characterize the purity and structure of this compound?

Methodological Answer:

Validation : Compare retention times (GC) and spectral data with synthesized standards. Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH) for purity assessment (>98%).

Advanced: How can stereoisomers of this compound be resolved, and how are chiral centers confirmed?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column (hexane/isopropanol 85:15, 1 mL/min). Retention times differ by 2–3 minutes for enantiomers .

- Optical Rotation : Measure [α]D²⁵ using a polarimeter (expected range: ±15° for enantiopure samples).

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (crystallize from ethyl acetate/hexane).

Note : Steric hindrance from the methyl group may slow racemization, simplifying isolation.

Advanced: How do the amino and hydroxyl groups influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Hydrogen Bonding : The -OH and -NH₂ groups form intramolecular H-bonds, reducing nucleophilicity. Activate via silylation (e.g., TMSCl) for alkylation .

- Steric Effects : The 3-methyl group hinders SN2 reactions; favor SN1 mechanisms in acidic media (e.g., HCl/dioxane).

- Case Study : In esterification, prioritize Mitsunobu conditions (DEAD, PPh₃) to retain stereochemistry .

Advanced: What parameters optimize the hydrogenation of precursors to synthesize this compound?

Methodological Answer:

Validation : Monitor by GC-MS; halt reaction at 95% conversion to avoid byproducts.

Advanced: How can conflicting toxicity data for this compound be evaluated preclinically?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity (IC₅₀) in HepG2 cells via MTT assay. Compare with structurally similar alcohols (e.g., 3-methylbutan-1-ol LD₅₀: 3.2 g/kg in rats) .

- Metabolic Profiling : Use liver microsomes to identify oxidation pathways (e.g., CYP450-mediated deamination).

- Contradiction Resolution : If irritation studies conflict, conduct patch tests on human epidermal models (EpiDerm™) at 0.1–1% concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.